molecular formula C9H5FN2 B1504340 6-Fluoro-1H-indole-3-carbonitrile CAS No. 1043601-53-1

6-Fluoro-1H-indole-3-carbonitrile

Cat. No.: B1504340
CAS No.: 1043601-53-1
M. Wt: 160.15 g/mol
InChI Key: YAQNAQXKZBUKRC-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-3-carbonitrile is a fluorinated indole derivative known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. Indoles are heterocyclic compounds with a fused benzene and pyrrole ring, and their derivatives are widely studied for their pharmacological properties.

Synthetic Routes and Reaction Conditions:

  • Acylation of Indole Salts: One common method involves the acylation of magnesium or zinc salts of substituted indoles with (2RS,4R)-2-(3-pyridinyl)-3-(tert-butoxycarbonyl)thiazolidin-4-oyl chloride. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an indole derivative is diazotized and then treated with a fluorine source to introduce the fluorine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the indole nitrogen to an N-oxide, which can further undergo various transformations.

  • Reduction: Reduction reactions can reduce the cyano group to an amine, leading to the formation of 6-fluoro-1H-indole-3-carboximidamide.

  • Substitution: Substitution reactions at the 6-position can introduce different functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction of the cyano group.

  • Substituted Indoles: Resulting from substitution reactions at the 6-position.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-1H-indole-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1H-indole-3-carbonitrile

  • 6-fluoro-1H-indole

  • 1H-indole-3-carboxamide

  • 3-ethyl-1H-indole

  • 1-ethyl-1H-indole-3-carbaldehyde

Properties

IUPAC Name

6-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQNAQXKZBUKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697437
Record name 6-Fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043601-53-1
Record name 6-Fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-1H-indole-3-carbaldehyde (0.97 g) in 90% formic acid (25 mL) were added hydroxylamine (0.65 g) and sodium formate (0.81 g), and this mixture was stirred at 100° C. for 3 hours. After cooling to ambient temperature, water was added to this reaction mixture and the precipitated solid was collected by filtration, and washed with water, dried to give the title compound (0.57 g).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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